molecular formula C3H7BrClN B1439697 3-Bromoazetidine hydrochloride CAS No. 53913-82-9

3-Bromoazetidine hydrochloride

Cat. No. B1439697
CAS RN: 53913-82-9
M. Wt: 172.45 g/mol
InChI Key: JYMNDWAQPRGBIA-UHFFFAOYSA-N
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Description

3-Bromoazetidine hydrochloride is a chemical compound with the CAS Number: 53913-82-9. It has a molecular weight of 172.45 and is a solid at room temperature . The compound is typically stored in a refrigerator .


Synthesis Analysis

The synthesis of 3-Bromoazetidine involves the refluxing of certain compounds in a less nucleophilic solvent such as isopropanol . Further treatment of the resulting imine with LAH in diethyl ether gives 3-bromoazetidine as the major product .


Molecular Structure Analysis

The molecular formula of 3-Bromoazetidine is CHBrN . It has an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .


Chemical Reactions Analysis

Azetidines, including 3-Bromoazetidine, are known for their reactivity, which is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .


Physical And Chemical Properties Analysis

3-Bromoazetidine hydrochloride is a solid at room temperature . The compound is typically stored in a refrigerator .

Scientific Research Applications

  • Synthetic Chemistry

    • Azetidines are immensely reactive and have significant potential in peptidomimetic and nucleic acid chemistry .
    • They are also used in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
    • Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
  • Organic Synthesis

    • Azetidines are used in the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives .
    • The key step involves the base promoted cyclization of dibromo amino esters to yield the desired aziridines and/or azetidines .
  • Analytical Chemistry

    • 3-(Bromoacetyl)coumarin and 3-bromoacetyl-7-methoxycoumarin were used for the analysis of an emerging contaminant, perfluorinated substances .
    • 3-(Bromoacetyl)coumarins are versatile scaffolds with pivotal templates which have a vast array of applications in the field of fluorescent chemosensors towards metal .
  • Medicinal Chemistry

    • Azetidines are found in bioactive molecules and natural products . They appear in drugs like azelnidipine (an antihypertensive calcium channel blocker), cobimetinib (a mitogen-activated protein kinase inhibitor), and ximelagatran (an oral anticoagulant) .
    • The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
  • Drug Discovery

    • Azetidines have been used as motifs in drug discovery . Their reactivity can be triggered under appropriate reaction conditions, making them useful in the development of new drugs .
  • Polymer Synthesis

    • Azetidines have been applied in polymer synthesis . Their reactivity and stability make them suitable for creating new types of polymers .

Safety And Hazards

3-Bromoazetidine hydrochloride is classified as having acute toxicity when ingested, and it can cause skin corrosion/irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Azetidines, including 3-Bromoazetidine, are an important yet undeveloped research area . They have potential in peptidomimetic and nucleic acid chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further developing synthetic strategies towards functionalized azetidines .

properties

IUPAC Name

3-bromoazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNDWAQPRGBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673750
Record name 3-Bromoazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoazetidine hydrochloride

CAS RN

53913-82-9
Record name 3-Bromoazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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